molecular formula C11H12N4OS B2632730 N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1396807-33-2

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B2632730
CAS No.: 1396807-33-2
M. Wt: 248.3
InChI Key: GQMWHNZJJKAWBJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a thiophene ring at the 5-position, connected through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with dimethylamine under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the pyrimidine derivative with thiophene-2-carboxylic acid or its derivatives in the presence of coupling agents like carbodiimides.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar structural motifs but different substituents.

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting different chemical properties.

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide is unique due to its specific combination of a dimethylamino-substituted pyrimidine ring and a thiophene ring connected through a carboxamide linkage

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-15(2)11-12-6-8(7-13-11)14-10(16)9-4-3-5-17-9/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMWHNZJJKAWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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